REACTION_CXSMILES
|
[Na].[NH:2]([C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[NH2:3].[C:13](#[N:17])[C:14]([CH3:16])=[CH2:15]>C(O)C>[NH2:17][C:13]1[CH:14]([CH3:16])[CH2:15][N:2]([C:4]2[S:5][C:6]3[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=3[N:8]=2)[N:3]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
Some of the ethanol is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give 20.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(CC1C)C=1SC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |